molecular formula C18H17N3O4S B2980989 1-(4-methoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851808-54-3

1-(4-methoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2980989
CAS No.: 851808-54-3
M. Wt: 371.41
InChI Key: VDBZBHRGENTLSF-UHFFFAOYSA-N
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Description

1-(4-methoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a high-purity chemical compound intended for research and development purposes. This complex molecule features a 4,5-dihydro-1H-imidazole core substituted with a 4-methoxybenzoyl group and a (3-nitrophenyl)methylsulfanyl moiety. The imidazole scaffold is a recognized privileged structure in medicinal chemistry, known for its versatile interactions with biological targets . Compounds containing this structure are frequently investigated for their potential to interact with various enzymes and receptors. Researchers may explore this specific derivative for its potential biochemical and pharmacological properties in a laboratory setting. This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(4-methoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-25-16-7-5-14(6-8-16)17(22)20-10-9-19-18(20)26-12-13-3-2-4-15(11-13)21(23)24/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBZBHRGENTLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step reactionsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(4-methoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several derivatives of 4,5-dihydroimidazoles. Key comparisons include:

Compound Substituents Molecular Weight Key Structural Differences Reference
1-(4-Methoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 4-Methoxybenzoyl, 3-nitrophenylmethylsulfanyl ~387.35 g/mol Reference compound for comparison. -
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone 4-Nitrophenyl, 3-(trifluoromethyl)benzylsulfanyl 409.38 g/mol Trifluoromethyl group enhances lipophilicity; nitro group at para position increases polarity.
1-(5-Bromofuran-2-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 5-Bromofuran-2-carbonyl, 3-fluorophenylmethylsulfanyl 383.24 g/mol Bromofuran moiety introduces steric bulk; fluorine reduces metabolic stability.
2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 2-Chlorophenylmethylsulfanyl 226.72 g/mol Lack of aroyl group reduces molecular complexity; chlorine enhances halogen bonding.

Physicochemical Properties

  • Solubility : The 4-methoxy group improves aqueous solubility compared to purely aromatic derivatives (e.g., 2-[(4-methoxyphenyl)methyl]sulfonyl analogues) .
  • Thermal Stability : Nitro-substituted derivatives exhibit lower melting points (~120–140°C) than halogenated analogues (e.g., 2-chlorophenyl: 160–170°C) due to reduced crystallinity .

Computational and Spectroscopic Data

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch appears at ~1680 cm⁻¹, similar to other aroylimidazoles .
  • NMR : The 4-methoxybenzoyl proton resonates at δ 3.8–4.0 ppm (singlet), while the 3-nitrophenyl protons show deshielding (δ 8.1–8.3 ppm) .

Critical Analysis of Contradictions and Limitations

  • Synthetic Yields : reports high yields (70%) for triazole-imidazole hybrids, but bromofuran derivatives () achieve <50%, highlighting steric and electronic challenges in imidazole functionalization .
  • Biological Data : Antimicrobial activity in conflicts with the lack of data for nitro-substituted analogues, suggesting substituent position (para vs. meta) critically impacts efficacy .

Biological Activity

1-(4-methoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C16H16N2O3SC_{16}H_{16}N_2O_3S and its structure, which includes a methoxybenzoyl group, a nitrophenyl moiety, and a sulfanyl substituent. The imidazole ring contributes to its biological activity by influencing interactions with biological targets.

Structural Formula

\text{1 4 methoxybenzoyl 2 3 nitrophenyl methyl sulfanyl}-4,5-dihydro-1H-imidazole}

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was tested on human cervical cancer (SISO) and bladder cancer (RT-112) cell lines, showing IC50 values ranging from 2.38 to 3.77 µM, indicating potent antitumor activity .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
Compound ASISO2.38
Compound BRT-1123.77
Compound CSISO14.74

The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. For example, treatment with certain derivatives led to increased early and late apoptotic cell populations in SISO cells, suggesting that the compound activates apoptotic pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups enhances the biological activity of imidazole derivatives. Modifications at specific positions on the imidazole ring can significantly alter potency and selectivity towards cancer cell lines .

Preclinical Studies

In preclinical studies involving animal models, compounds similar to this compound were evaluated for their pharmacokinetic properties and toxicity profiles. One study noted that while some derivatives showed promising antitumor effects, they also exhibited side effects such as cataract formation in rats .

In Vivo Efficacy

In vivo studies demonstrated that certain derivatives could suppress tumor growth in murine models of cancer when administered at specific dosages. The compounds were found to enhance survival rates in treated animals compared to controls .

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